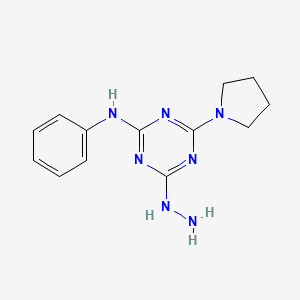
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide
Descripción general
Descripción
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide, also known as DBH, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. DBH is a hydrazone derivative that possesses a unique molecular structure, which makes it a promising candidate for drug development, catalysis, and material science.
Aplicaciones Científicas De Investigación
Antitumor Potential
The compound has been explored for its antitumor properties. A study on related 2-hydroxybenzylidene derivatives of N-(2-trifluoromethylpiridyn-4-yl)anthranilic acid hydrazide and similar compounds demonstrated potent cytotoxicity, suggesting potential as antitumor agents. These compounds showed sub-micromolar range cytotoxicity with cell selectivity at nanomolar concentrations, indicating the promise of related compounds in cancer treatment (Congiu & Onnis, 2013).
Antimicrobial Activities
Research has shown that derivatives of N'-(2,4-dibromo-5-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide possess significant antimicrobial activities. For instance, some derivatives were tested for antibacterial and antifungal activities, showing effectiveness against various pathogens like Bacillus subtilis, Escherichia coli, Pseudomonas fluorescence, Staphylococcus aureus, Aspergillus niger, and Candida albicans (Feng, Xue, & Zhang, 2014).
Antibacterial Properties of Dioxomolybdenum(VI) Complexes
In a study focusing on dioxomolybdenum(VI) complexes derived from tridentate hydrazone ligands, including N'-(2,4-dibromo-5-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide, effective antibacterial activity was observed. These complexes showed promising results against Gram-positive and Gram-negative bacterial strains, highlighting their potential as antimicrobial agents (Xue, Deng, Xu, & Wang, 2016).
Antioxidant and Antimicrobial Activities of Diorganotin(IV) Complexes
Diorganotin(IV) complexes derived from hydrazide Schiff base ligands, including N'-(2,4-dibromo-5-hydroxybenzylidene)-2-hydroxy-2-phenylacetohydrazide, were synthesized and tested for in vitro antimicrobial activity. Some of these compounds displayed significant antimicrobial and antioxidant activity, offering potential in pharmacological applications (Devi & Pachwania, 2021).
Structural Characterization and Biological Activity
The compound has also been the subject of structural analysis, such as X-ray diffraction, to understand its molecular configuration. Studies have investigated its biological activity, particularly towards enzymes like cathepsin E and elastase in human neutrophils, indicating its relevance in biochemical research (Nurkenov et al., 2017).
Propiedades
IUPAC Name |
N-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2O3/c16-11-7-12(17)13(20)6-10(11)8-18-19-15(22)14(21)9-4-2-1-3-5-9/h1-8,14,20-21H,(H,19,22)/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGCHGPSWQQDRA-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=C(C=C2Br)Br)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=C(C=C2Br)Br)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5754181.png)

![N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5754195.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5754204.png)
![N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754212.png)


![2-[(3-chloro-4-methylphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5754237.png)





![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5754277.png)